Cas no 2172289-48-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid)

2-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a benzoyl linker. This compound is primarily utilized in peptide synthesis, where its Fmoc group enables selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The azetidine scaffold contributes to conformational rigidity, enhancing peptide stability and modulating biological activity. The carboxylic acid moiety allows for further functionalization or conjugation. Its structural complexity makes it valuable in medicinal chemistry for designing constrained peptidomimetics and bioactive probes. The compound is typically handled under anhydrous conditions to preserve reactivity and purity.
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid structure
2172289-48-2 structure
Product Name:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid
CAS No:2172289-48-2
MF:C28H26N2O5
MW:470.516447544098
CID:6355090
PubChem ID:165529952
Update Time:2025-06-27

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid
    • 2172289-48-2
    • EN300-1497288
    • 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}propanoic acid
    • Inchi: 1S/C28H26N2O5/c1-17(27(32)33)19-14-30(15-19)26(31)18-7-6-8-20(13-18)29-28(34)35-16-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-13,17,19,25H,14-16H2,1H3,(H,29,34)(H,32,33)
    • InChI Key: VUBNETUYVMLPTB-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1CN(C(C2C=CC=C(C=2)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O

Computed Properties

  • Exact Mass: 470.18417193g/mol
  • Monoisotopic Mass: 470.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid Pricemore >>

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Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid (CAS No. 2172289-48-2): An Overview

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid (CAS No. 2172289-48-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected azetidine derivative, is characterized by its unique structural features and potential applications in drug development.

The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. The presence of this group in the structure of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the chemical reactions involved.

The azetidine ring, a four-membered heterocycle, is another key feature of this compound. Azetidines have been extensively studied for their potential as scaffolds in the design of bioactive molecules. Their small size and conformational rigidity make them attractive candidates for the development of drugs with improved pharmacokinetic properties and reduced toxicity.

Recent research has highlighted the potential of azetidine derivatives in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that certain azetidine-based compounds exhibit potent anti-inflammatory and analgesic activities. These findings suggest that 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid could be a valuable starting point for the development of novel therapeutic agents.

In addition to its potential therapeutic applications, 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid has also been explored as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through selective chemical transformations, making it a versatile intermediate in organic synthesis.

The synthesis of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid typically involves several steps, including the formation of the azetidine ring, the introduction of the Fmoc protecting group, and the subsequent functionalization of the molecule. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of this compound, facilitating its use in both academic and industrial settings.

One notable application of Fmoc protection in peptide synthesis is its use in solid-phase peptide synthesis (SPPS). The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain while maintaining control over side reactions. This method has revolutionized peptide synthesis, enabling the production of complex peptides with high purity and yield.

In conclusion, 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid (CAS No. 2172289-48-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic benefits make it an important molecule for further investigation and development.

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